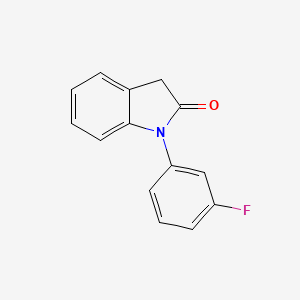

1-(3-fluorophenyl)-2(1H,3H)-indolone

Description

1-(3-Fluorophenyl)-2(1H,3H)-indolone is a heterocyclic compound featuring a bicyclic indolone core substituted with a 3-fluorophenyl group. This compound is synthesized via phenylation of (aminoalkylene) indolones or aminomethylation of phenylindolones, as described in a 1983 patent for neuroleptic applications . Its structural framework enables interactions with biological targets, particularly in the central nervous system, making it a candidate for treating schizophrenia, anxiety, and epilepsy .

Properties

Molecular Formula |

C14H10FNO |

|---|---|

Molecular Weight |

227.23 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-3H-indol-2-one |

InChI |

InChI=1S/C14H10FNO/c15-11-5-3-6-12(9-11)16-13-7-2-1-4-10(13)8-14(16)17/h1-7,9H,8H2 |

InChI Key |

SWYXNBDQKWYUHA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Fluorophenyl Substitutions

Table 1: Key Structural Features of Analogs

- Isoindolinone Derivative (): The 3-fluorobenzyl and benzyl substituents on the isoindolinone core result in distinct electronic properties, as evidenced by IR peaks at 1690 cm⁻¹ (C=O stretch) and a melting point of 168–173°C .

- Quinazolinone Derivative (): Incorporation of a thioxo group at position 2 enhances electrophilicity, facilitating antifungal activity via nucleophilic substitution (SNAr mechanism) .

- Indole Derivative () : The 4-fluorophenyl-substituted indole lacks classical hydrogen bonding but exhibits π-system interactions, influencing its crystallinity and solubility .

Physicochemical Properties

Table 3: Analytical Data Comparison

- The isoindolinone derivative () exhibits a sharp C=O IR peak at 1690 cm⁻¹, absent in non-carbonyl analogs like indole derivatives .

- ¹³C NMR data for indole-fused compounds () reveal distinct aromatic carbons (e.g., C-3a at 128.83 ppm), aiding structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.